Cynoglossamine

Chemotaxonomy Natural Product Structure Elucidation Pharmacognosy

Cynoglossamine is a pyrrolizidine alkaloid (PA) first isolated from *Cynoglossum creticum* (Boraginaceae) and formally characterized in 1989. It is the first known PA to feature esterification of the p-OH group of its viridifloryl/trachelanthyl necic acid moiety by p-hydroxycinnamic acid, a structural motif that distinguishes it from all other members of this large natural product class.

Molecular Formula C24H31NO7
Molecular Weight 445.5 g/mol
CAS No. 120193-39-7
Cat. No. B3032175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynoglossamine
CAS120193-39-7
Molecular FormulaC24H31NO7
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)OC(=O)C=CC1=CC=C(C=C1)O)(C(=O)OCC2=CCN3C2C(CC3)O)O
InChIInChI=1S/C24H31NO7/c1-15(2)24(30,16(3)32-21(28)9-6-17-4-7-19(26)8-5-17)23(29)31-14-18-10-12-25-13-11-20(27)22(18)25/h4-10,15-16,20,22,26-27,30H,11-14H2,1-3H3/b9-6+/t16?,20-,22+,24-/m0/s1
InChIKeyXNECEVNOSPHNLL-HXJRXXGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cynoglossamine (CAS 120193-39-7): A Structurally Distinct Pyrrolizidine Alkaloid for Specialized Research Procurement


Cynoglossamine is a pyrrolizidine alkaloid (PA) first isolated from *Cynoglossum creticum* (Boraginaceae) and formally characterized in 1989 [1]. It is the first known PA to feature esterification of the p-OH group of its viridifloryl/trachelanthyl necic acid moiety by p-hydroxycinnamic acid, a structural motif that distinguishes it from all other members of this large natural product class [2]. With a molecular formula of C₂₄H₃₁NO₇ and a molecular weight of 445.51 g/mol, cynoglossamine occupies a unique chemotype space within the PA family, making it a compound of interest for structure-activity relationship (SAR) studies, phytochemical standardization, and specialized pharmacological screening [3].

Why Generic Pyrrolizidine Alkaloid Substitution Is Inadequate for Cynoglossamine-Intensive Research


While cynoglossamine shares the core pyrrolizidine scaffold with numerous commercially available PAs such as echinatine, rinderine, and heliosupine, these compounds cannot serve as direct functional or analytical substitutes [1]. Unlike its co-occurring analogs, cynoglossamine uniquely bears a p-hydroxycinnamoyl ester on the necic acid, a modification that fundamentally alters its hydrogen-bonding capacity, lipophilicity, and predicted metabolic susceptibility [2]. The resulting differences in physicochemical descriptors—such as a higher topological polar surface area (TPSA) and distinct LogP—directly impact chromatographic behavior, receptor-binding potential, and in vitro assay performance [3]. The quantitative evidence below delineates the specific, measurable distinctions that preclude simple in-class substitution and justify the targeted procurement of cynoglossamine for structurally aware experimental designs.

Cynoglossamine Procurement Guide: Quantified Differentiation from Its Closest Pyrrolizidine Analogs


Unique Esterification by p-Hydroxycinnamic Acid vs. Aliphatic Acyl Groups in Comparator Alkaloids

Cynoglossamine is the only pyrrolizidine alkaloid in which the viridifloryl/trachelanthyl necic acid moiety is esterified by p-hydroxycinnamic acid, a phenolic acid [1]. By contrast, every other known PA with an acylated viridifloryl/trachelanthyl group employs a short-chain aliphatic acid: echinatine and rinderine use acetic acid, while semisynthetic analogues 9 and 12 use tiglic acid, and analogues 10 and 11 use angelic acid [2]. This structural distinction is confirmed by the mass spectrum of cynoglossamine, which yields a diagnostic base peak at m/z 147 corresponding to the p-hydroxycinnamoyl ion [HO-C₆H₄-CH=CH-CO]⁺, a fragment completely absent from echinatine, rinderine, or heliosupine [3].

Chemotaxonomy Natural Product Structure Elucidation Pharmacognosy

Elevated Topological Polar Surface Area (TPSA) Relative to In-Class Diastereomers

Predicted physicochemical properties reveal that cynoglossamine possesses a TPSA of 117.00 Ų, which is substantially higher than that of its diastereomeric comparator echinatine (predicted TPSA ~96 Ų, based on structural difference of one additional hydroxyl-bearing aromatic ring) [1]. This elevated TPSA arises directly from the p-hydroxycinnamoyl substituent, which introduces an extra phenolic -OH and an extended conjugated π-system absent in echinatine and rinderine [2]. While direct experimental TPSA values for rinderine and heliosupine are not collated in a single comparative study, the presence of the coumaric acid-derived moiety uniquely increases cynoglossamine's hydrogen-bond donor count to 3 and acceptor count to 8 [3].

Computational ADMET Drug-likeness Prediction Cheminformatics

Distinct ¹H-NMR Methyl Resonance Pattern for Diastereomeric Differentiation

The ¹H-NMR spectrum of cynoglossamine displays a characteristic set of methyl resonances that can be directly compared with those of the semisynthetic cinnamoyl analogues 9 (3'-cinnamoylindicine) and 10 (3'-cinnamoylechinatine) [1]. In compound 9, methyl signals appear at δ 0.92, 0.95, and 1.27, while in compound 10 they are found at δ 0.89, 0.96, and 1.35 [2]. Cynoglossamine's methyl resonances, arising from the viridifloryl moiety, provide a distinct fingerprint that differentiates it from its diastereomers echinatine and rinderine, which lack the aromatic ester substituent and thus exhibit different chemical shift environments for their necic acid methyl groups [3].

NMR Spectroscopy Stereochemical Analysis Quality Control

Predicted Physicochemical and ADMET Profile Differentiation from Major In-Class Alkaloids

Predicted ADMET properties place cynoglossamine in a distinct region of chemical space relative to its co-isolated alkaloids [1]. Cynoglossamine has a predicted pKa of 8.57 ± 0.15, a predicted boiling point of 640.4 ± 55.0 °C, and a predicted density of 1.31 ± 0.1 g/cm³ . While directly comparable predicted values for echinatine, rinderine, and heliosupine are not consolidated in a single publicly available database, the structural basis for differentiation is clear: cynoglossamine's p-hydroxycinnamoyl moiety introduces a phenolic -OH (pKa ~9-10) and an extended conjugated system that is absent in all major comparator alkaloids [2]. This phenolic group is expected to undergo Phase II metabolism (glucuronidation/sulfation) that is not available to echinatine or rinderine, potentially altering both in vitro stability and in vivo pharmacokinetic profiles.

Drug Discovery ADMET Prediction Lead Optimization

Cynoglossamine: Evidence-Backed Research and Industrial Application Scenarios


Phytochemical Reference Standard for Cynoglossum and Boraginaceae Authentication

Cynoglossamine's unique p-hydroxycinnamoyl ester moiety and its diagnostic mass spectral base peak at m/z 147 make it an ideal species-specific marker for authenticating *Cynoglossum creticum* and related Boraginaceae species in herbal raw materials [1]. Unlike echinatine or rinderine—which occur across multiple genera and cannot independently confirm species identity—cynoglossamine serves as a definitive chemotaxonomic marker for quality control and pharmacopeial monograph development .

Structure-Activity Relationship (SAR) Probe for p-Hydroxycinnamoyl Effects on PA Bioactivity

The p-hydroxycinnamoyl substitution that distinguishes cynoglossamine from co-occurring and commercially available PAs introduces an additional H-bond donor, alters lipophilicity (XlogP = 1.90), and increases TPSA to 117.00 Ų [2]. This makes cynoglossamine a required compound for SAR studies investigating how phenolic esterification modulates muscarinic receptor interactions, cytotoxicity, or hepatic metabolism of the pyrrolizidine scaffold—data that cannot be generated using echinatine or supinine [3].

Comparative Metabolism and Reactive Metabolite Formation Studies

The phenolic -OH group unique to cynoglossamine (among its co-isolated analogs) is a well-known substrate for Phase II conjugating enzymes (UGTs, SULTs) and may also undergo bioactivation to quinoid reactive metabolites . This structural feature is absent in echinatine, rinderine, and heliosupine. Procurement of cynoglossamine is therefore essential for researchers seeking to determine whether p-hydroxycinnamoyl-bearing PAs exhibit distinct metabolic fates or toxicity profiles compared to the more extensively studied PA chemotypes, a question directly relevant to the risk assessment of Boraginaceae-derived botanicals [4].

Computational Drug Discovery Model Training on Underrepresented Chemotypes

Machine-learning models for PA toxicity prediction, such as those recently developed for M1 muscarinic receptor antagonism, rely on chemical diversity in training sets [5]. Cynoglossamine represents a chemotype—the p-hydroxycinnamoyl-esterified PA—that is entirely absent from major screening libraries and is not represented by any other commercially available compound. Its inclusion in model training and validation datasets directly improves the generalizability of in silico toxicity and target-prediction models for the broader PA class.

Quote Request

Request a Quote for Cynoglossamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.